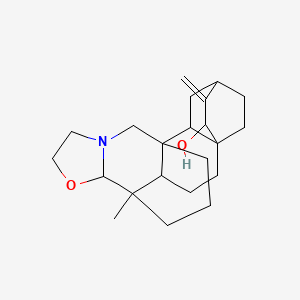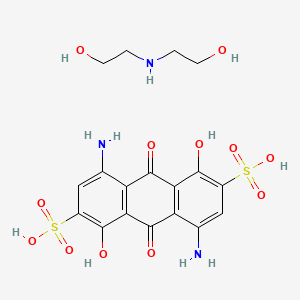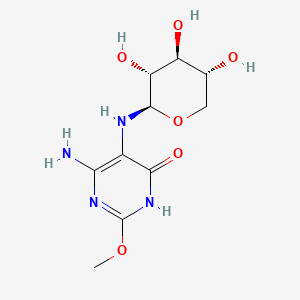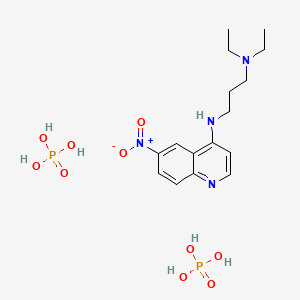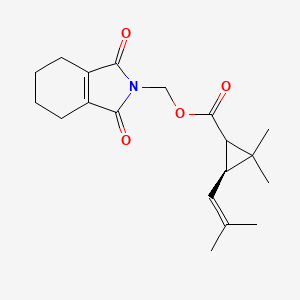
Cyclopropanecaboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindo 1-2-yl)methyl ester, cis-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SP 1103 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and ability to participate in diverse chemical reactions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of SP 1103 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
SP 1103 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of SP 1103, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
SP 1103 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, SP 1103 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. Industrial applications include its use in the production of specialized materials and as a catalyst in chemical reactions .
Wirkmechanismus
The mechanism of action of SP 1103 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact mechanism of action depends on the specific context in which SP 1103 is used .
Vergleich Mit ähnlichen Verbindungen
SP 1103 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or similar functional groupsFor example, while some compounds may share similar reactivity patterns, SP 1103 may offer unique advantages in terms of its stability and versatility in different chemical reactions .
Eigenschaften
CAS-Nummer |
1166-47-8 |
|---|---|
Molekularformel |
C19H25NO4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15?/m0/s1 |
InChI-Schlüssel |
CXBMCYHAMVGWJQ-MLCCFXAWSA-N |
Isomerische SMILES |
CC(=C[C@H]1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



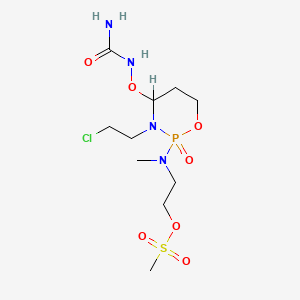
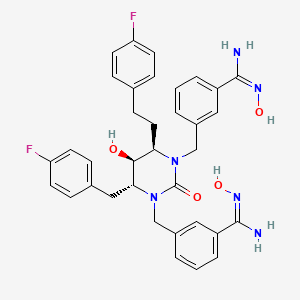
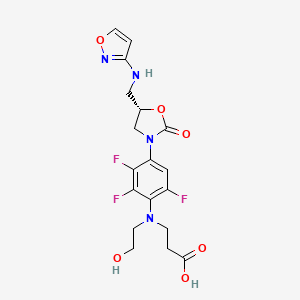
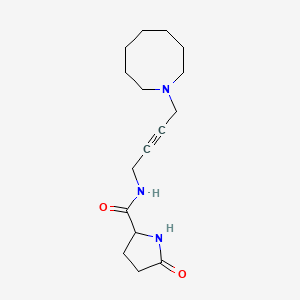

![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
